Cas no 1997557-08-0 (rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans)

Technical Introduction: rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride (trans) is a chiral sulfonyl chloride derivative characterized by its sterically hindered cyclopropane ring and tert-butyl substituent. The trans configuration ensures defined stereochemistry, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its sulfonyl chloride moiety offers high reactivity for nucleophilic substitution, enabling efficient derivatization into sulfonamides or sulfonate esters. The tert-butyl group enhances steric stability, influencing selectivity in stereocontrolled reactions. This compound is particularly useful in the preparation of enantiomerically enriched intermediates, where precise control over molecular geometry is critical. Suitable for use under anhydrous conditions, it requires careful handling due to its moisture sensitivity.
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans structure
1997557-08-0 structure
Product name:rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans
CAS No:1997557-08-0
MF:C7H13ClO2S
MW:196.694920301437
MDL:MFCD31719935
CID:5616818
PubChem ID:137935955

rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans Chemical and Physical Properties

Names and Identifiers

    • EN300-3162926
    • AT12619
    • 1997557-08-0
    • TRANS-2-(TERT-BUTYL)CYCLOPROPANE-1-SULFONYL CHLORIDE
    • (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride
    • rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
    • rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans
    • MDL: MFCD31719935
    • Inchi: 1S/C7H13ClO2S/c1-7(2,3)5-4-6(5)11(8,9)10/h5-6H,4H2,1-3H3/t5-,6-/m1/s1
    • InChI Key: FRIBWIBGKZCOQI-PHDIDXHHSA-N
    • SMILES: ClS([C@@H]1C[C@H]1C(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 196.0324785g/mol
  • Monoisotopic Mass: 196.0324785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.5Ų

rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3162926-1g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans
1997557-08-0 95%
1g
$1343.0 2023-09-05
Enamine
EN300-3162926-2.5g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
1997557-08-0 95.0%
2.5g
$2631.0 2025-03-19
Enamine
EN300-3162926-5.0g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
1997557-08-0 95.0%
5.0g
$3894.0 2025-03-19
Enamine
EN300-3162926-0.5g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
1997557-08-0 95.0%
0.5g
$1046.0 2025-03-19
Enamine
EN300-3162926-1.0g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
1997557-08-0 95.0%
1.0g
$1343.0 2025-03-19
1PlusChem
1P028HPU-250mg
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonylchloride,trans
1997557-08-0 95%
250mg
$885.00 2023-12-19
Aaron
AR028HY6-2.5g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonylchloride,trans
1997557-08-0 95%
2.5g
$3643.00 2023-12-15
Aaron
AR028HY6-50mg
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonylchloride,trans
1997557-08-0 95%
50mg
$454.00 2025-02-16
Aaron
AR028HY6-5g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonylchloride,trans
1997557-08-0 95%
5g
$5380.00 2023-12-15
1PlusChem
1P028HPU-1g
rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonylchloride,trans
1997557-08-0 95%
1g
$1722.00 2023-12-19

Additional information on rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans

Comprehensive Analysis of rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans (CAS No. 1997557-08-0)

The compound rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans (CAS No. 1997557-08-0) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. Its unique cyclopropane backbone and tert-butyl substitution make it a valuable intermediate for constructing complex molecular architectures. Researchers are increasingly interested in this compound due to its stereochemical properties and reactivity, which align with current trends in chiral synthesis and green chemistry.

One of the most searched questions in the field of organic chemistry is: "How does stereochemistry influence sulfonyl chloride reactivity?" This compound provides an excellent case study, as its trans configuration and rac-(1R,2S) enantiomeric form exhibit distinct reactivity patterns compared to other stereoisomers. Recent studies highlight its utility in asymmetric catalysis, a hot topic in 2024, where precise control over molecular handedness is critical for drug development and material science.

The tert-butylcyclopropane moiety in this molecule is particularly noteworthy. Cyclopropane rings are known for their ring strain, which often enhances reactivity—a property leveraged in modern C-H activation methodologies. This aligns with another frequently searched query: "What are the applications of strained rings in synthetic chemistry?" The answer often involves compounds like rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans, where the strained cyclopropane interacts uniquely with transition metal catalysts.

From a synthetic perspective, the sulfonyl chloride functional group is a versatile handle for further derivatization. It readily participates in nucleophilic substitution reactions, making it invaluable for constructing sulfonamides or sulfonate esters—key motifs in bioactive molecules. This explains why search terms like "sulfonyl chloride coupling reactions" and "sulfonylation techniques" remain popular among chemists.

Environmental considerations are another trending focus. The compound's potential for atom-economical transformations resonates with the growing demand for sustainable chemistry solutions. Its efficient conversion to other functional groups minimizes waste, addressing the industry's shift toward green synthetic protocols—a subject dominating recent conferences and publications.

In pharmaceutical contexts, the chiral cyclopropane structure mimics rigid bioactive conformations, making it a sought-after scaffold for medicinal chemistry applications. Researchers investigating "conformationally restricted drug analogs" frequently encounter derivatives of this compound class. The tert-butyl group further modulates lipophilicity, a crucial parameter in drug design optimization.

Analytical characterization of rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans typically involves advanced techniques like chiral HPLC and NMR spectroscopy, reflecting broader industry trends toward high-resolution structural analysis. These methods help verify the compound's diastereomeric purity, a critical quality attribute for research applications.

Storage and handling protocols for this compound emphasize stability considerations, particularly regarding moisture sensitivity—a practical concern often searched as "sulfonyl chloride storage best practices." Proper anhydrous conditions preserve its reactivity, ensuring optimal performance in subsequent synthetic steps.

In conclusion, rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans (CAS No. 1997557-08-0) represents a multifaceted tool for modern chemistry. Its structural features intersect with several cutting-edge research areas, from stereoselective synthesis to sustainable methodology development, making it a compound of enduring relevance in both academic and industrial settings.

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